molecular formula C8H7BrFNO2 B1400951 Methyl 3-amino-2-bromo-5-fluorobenzoate CAS No. 1342063-52-8

Methyl 3-amino-2-bromo-5-fluorobenzoate

Cat. No.: B1400951
CAS No.: 1342063-52-8
M. Wt: 248.05 g/mol
InChI Key: RHDPQYAIQSOALR-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromo-5-fluorobenzoate (CAS: 1342063-52-8) is a halogenated aromatic ester with the molecular formula C₈H₆BrFNO₂ and a molar mass of 262.05 g/mol. It is characterized by a benzoate backbone substituted with amino (-NH₂), bromo (-Br), and fluoro (-F) groups at the 3-, 2-, and 5-positions, respectively (Figure 1). This compound is classified as a pharmaceutical intermediate and is commercially available in industrial and pharma grades with purities ranging from 97% to 99% . Suppliers like Hangzhou Zhongqi Chem Co., Ltd. offer it in 25 kg/barrel packaging, emphasizing its role in fine chemical synthesis .

Properties

IUPAC Name

methyl 3-amino-2-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPQYAIQSOALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342063-52-8
Record name Methyl 3-amino-2-bromo-5-fluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-bromo-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-amino-5-fluorobenzoate using bromine in the presence of a suitable solvent . The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 3-amino-2-bromo-5-fluorobenzoate belongs to a family of substituted methyl benzoates with distinct substituent patterns. Key structural analogs include:

Table 1: Comparison of Methyl Benzoate Derivatives
Compound Name (CAS) Substituent Positions (Amino, Bromo, Fluoro) Molecular Formula Molar Mass (g/mol) Purity
This compound (1342063-52-8) 3-NH₂, 2-Br, 5-F C₈H₆BrFNO₂ 262.05 97–99%
Methyl 2-amino-4-bromo-6-fluorobenzoate (1698028-23-7) 2-NH₂, 4-Br, 6-F C₈H₆BrFNO₂ 262.05 97%
Methyl 2-amino-5-bromo-4-fluorobenzoate (1314987-34-2) 2-NH₂, 5-Br, 4-F C₈H₆BrFNO₂ 262.05 96%
Methyl 3-amino-5-bromo-2-fluorobenzoate (1339049-19-2) 3-NH₂, 5-Br, 2-F C₈H₆BrFNO₂ 262.05 98%
Methyl 4-amino-3-bromo-5-fluorobenzoate (1123171-91-4) 4-NH₂, 3-Br, 5-F C₈H₆BrFNO₂ 262.05 98%

Key Observations :

  • Substituent Position Effects: The position of amino, bromo, and fluoro groups significantly influences reactivity and steric hindrance. For instance, the 2-bromo substituent in the target compound may enhance electrophilic substitution reactivity compared to analogs with bromo at the 4- or 5-positions .
  • Purity and Availability: Most analogs are available at ≥96% purity, with this compound being the most widely commercialized .

Ester Group Variations: Methyl vs. Ethyl

Replacing the methyl ester group with ethyl alters physicochemical properties:

Table 2: Methyl vs. Ethyl Ester Comparison
Compound Name (CAS) Ester Group Molecular Formula Molar Mass (g/mol)
This compound (1342063-52-8) Methyl (-OCH₃) C₈H₆BrFNO₂ 262.05
Ethyl 2-amino-5-bromo-3-fluorobenzoate (1183479-43-7) Ethyl (-OCH₂CH₃) C₉H₉BrFNO₂ 262.08

Key Observations :

  • Molar Mass : The ethyl variant has a slightly higher molar mass (262.08 vs. 262.05 g/mol) due to the additional CH₂ group .
  • Solubility and Reactivity : Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, which may influence their suitability in specific synthetic pathways .

Functional Group Modifications

Halogen and substituent diversity further distinguishes related compounds:

  • Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (2704827-34-7): Replaces amino and fluoro groups with chloro and trifluoromethoxy (-OCF₃) groups.

Notes

  • Further experimental data (e.g., solubility, melting points) would enhance this analysis.
  • Substituent Importance: The 3-amino-2-bromo-5-fluoro pattern likely optimizes steric and electronic properties for target-specific applications, distinguishing it from positional isomers .

Biological Activity

Methyl 3-amino-2-bromo-5-fluorobenzoate is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrFNO2C_9H_8BrFNO_2 and a molecular weight of approximately 248.05 g/mol. Its structure features an amino group, a bromine atom, and a fluorine atom attached to a benzoate framework, contributing to its reactivity and biological interactions.

Overview of Biological Activity

Research indicates that compounds with structural similarities to this compound often exhibit antimicrobial and anticancer properties. The presence of the amino group enhances potential interactions with biological targets such as proteins and enzymes, making this compound a candidate for therapeutic exploration.

The biological effects of this compound are believed to be mediated through its ability to form covalent bonds with target biomolecules, leading to alterations in their structure and function. This interaction can disrupt disease pathways or enhance therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that structurally related compounds exhibited significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways. The amino group in this compound may enhance its binding affinity to cancer-related proteins.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-amino-5-bromo-2-fluorobenzoateC10H10BrFNO2Ethyl group instead of methyl
Methyl 2-amino-5-bromo-3-fluorobenzoateC9H8BrFNO2Different positioning of amino and bromo groups
Methyl 5-amino-2-bromo-3-fluorobenzoateC9H8BrFNO2Variation in the position of amino group

The presence of both bromine and fluorine atoms enhances the utility of this compound in various synthetic and research contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-bromo-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-bromo-5-fluorobenzoate

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